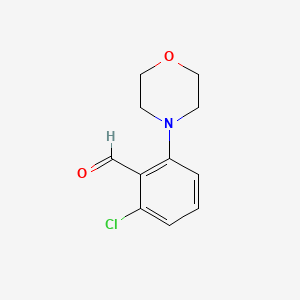
2-Chloro-6-(morpholin-4-yl)benzaldehyde
描述
2-Chloro-6-(morpholin-4-yl)benzaldehyde is an organic compound with the molecular formula C₁₁H₁₂ClNO₂ and a molecular weight of 225.67 g/mol . This compound is characterized by the presence of a chloro group at the second position and a morpholine ring at the sixth position on the benzaldehyde ring. It is primarily used in chemical research and synthesis due to its unique structural properties.
准备方法
The synthesis of 2-Chloro-6-(morpholin-4-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and morpholine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Procedure: 2-Chlorobenzaldehyde is reacted with morpholine in the presence of a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated under reflux for several hours to ensure complete reaction.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
化学反应分析
2-Chloro-6-(morpholin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Chloro-6-(morpholin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.
作用机制
The mechanism of action of 2-Chloro-6-(morpholin-4-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloro and morpholine groups contribute to the compound’s ability to interact with hydrophobic and hydrophilic regions of biological molecules, respectively .
相似化合物的比较
2-Chloro-6-(morpholin-4-yl)benzaldehyde can be compared with similar compounds such as:
2-Chloro-6-(piperidin-1-yl)benzaldehyde: Similar structure but with a piperidine ring instead of a morpholine ring.
2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde: Contains a pyrrolidine ring instead of a morpholine ring.
2-Chloro-6-(azepan-1-yl)benzaldehyde: Features an azepane ring in place of the morpholine ring.
The uniqueness of this compound lies in the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
2-chloro-6-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRQUHIYZASEFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
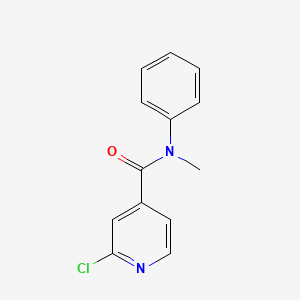

![2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B1416234.png)
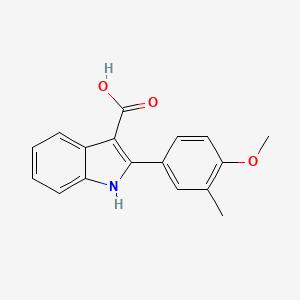
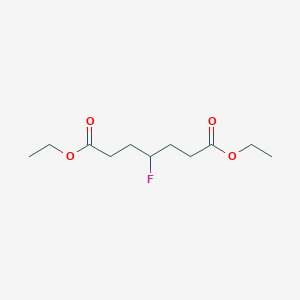
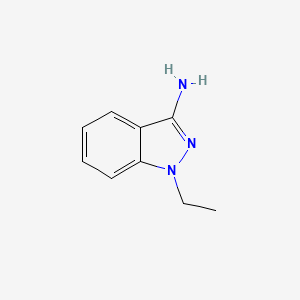

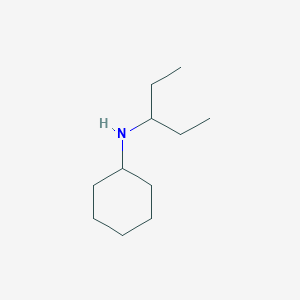
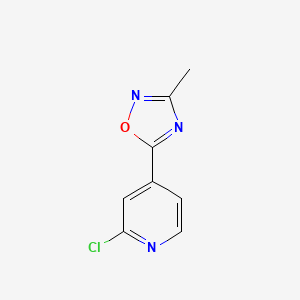

![3-[(3-Hydroxypropyl)amino]propanamide](/img/structure/B1416248.png)
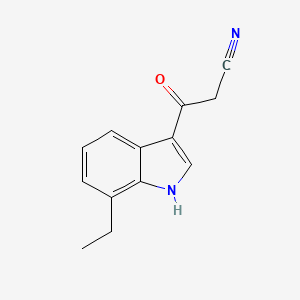
![3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416251.png)

